

Cost-Effectiveness of Calcium Silicate Cements in Vital Pulp Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium;silicate*

Cat. No.: *B14113047*

[Get Quote](#)

An evidence-based comparison of calcium silicate-based materials, such as Mineral Trioxide Aggregate (MTA) and Biodentine, against traditional calcium hydroxide for vital pulp therapy procedures in permanent teeth.

In the realm of vital pulp therapy, the primary objective is the preservation of pulp vitality and the prevention of more invasive endodontic treatments. For decades, calcium hydroxide has been the benchmark material for procedures like direct pulp capping. However, the advent of calcium silicate-based cements has marked a significant shift in clinical practice, promising improved outcomes. This guide provides a comprehensive cost-effectiveness analysis and performance comparison of these materials, supported by experimental data, to inform researchers and drug development professionals.

Economic Evaluation: A Lifetime Perspective

A formal cost-effectiveness analysis reveals that while calcium silicate cements may have a higher initial material cost, they can be more economical over the lifetime of the patient by reducing the need for costly retreatments like root canal therapy or extraction.

A model-based simulation from a mixed public/private payer perspective in the German healthcare system compared the lifetime costs of treating a permanent molar with a vital, asymptomatic exposed pulp in a 20-year-old patient. The analysis demonstrated that direct pulp capping (DPC) with Mineral Trioxide Aggregate (MTA) was both more effective, in terms of tooth retention time, and less costly over a lifetime compared to calcium hydroxide (CH).[\[1\]](#)

Table 1: Cost-Effectiveness Analysis of MTA vs. Calcium Hydroxide in Direct Pulp Capping

Metric	Mineral Trioxide Aggregate (MTA)	Calcium Hydroxide (CH)
Mean Tooth Retention Time	52 years	49 years
Mean Lifetime Costs	€1368	€1527

Source: Data derived from a model-based simulation within the German healthcare system. Costs are based on 2015 market prices and include initial treatment and subsequent retreatments over a lifetime.[\[1\]](#)

Despite the higher upfront cost of MTA, its superior clinical performance leads to a lower incidence of failures, thereby avoiding the substantial downstream costs associated with root canal treatments or extractions.[\[1\]](#)

Clinical Performance: Success Rates in Vital Pulp Therapy

The higher long-term success rates of calcium silicate cements are the primary driver of their cost-effectiveness. Multiple randomized clinical trials and systematic reviews have consistently demonstrated the superior performance of MTA and Biodentine over calcium hydroxide in direct pulp capping.

Table 2: Clinical Success Rates of Direct Pulp Capping in Permanent Teeth with Carious Exposure

Material	1-Year Follow-Up	2-Year Follow-Up	3-Year Follow-Up
Biodentine™	92.3% - 93.3%	~96.2%	93.8%
Mineral Trioxide Aggregate (MTA)	84.6% - 93.3%	85%	85%
Calcium Hydroxide (e.g., Dycal®)	Not Reported	19.7% (Failure Rate: 31.5%)	52%

Source: Data compiled from multiple randomized clinical trials. Success is generally defined as the absence of clinical symptoms (pain, swelling) and no radiographic signs of periapical pathology.

A meta-analysis of four randomized controlled trials indicated a statistically significant difference in the success rates between MTA and calcium hydroxide, with MTA demonstrating a lower failure rate.^[2] Studies directly comparing Biodentine and MTA have found similar or, in some cases, slightly higher success rates for Biodentine, with both materials significantly outperforming calcium hydroxide.^{[3][4]}

Physicochemical and Handling Properties

Beyond clinical success, the physical and handling characteristics of these materials influence procedural efficiency and material selection.

Table 3: Comparison of Physicochemical and Handling Properties

Property	Biodentine™	ProRoot® MTA	Calcium Hydroxide (Dycal®)
Composition	Tricalcium silicate-based	Tricalcium silicate-based	Calcium hydroxide in a polymer base
Setting Time	~12 minutes	~2 hours 45 minutes	~2-3 minutes
Handling	Easy, capsule-based mixing	Technique-sensitive, manual mixing	Easy, two-paste system
Compressive Strength	High, similar to dentin	Lower than Biodentine	Low
Sealing Ability	Excellent	Excellent	Prone to dissolution over time
Potential for Discoloration	Low	Yes (especially grey MTA)	No

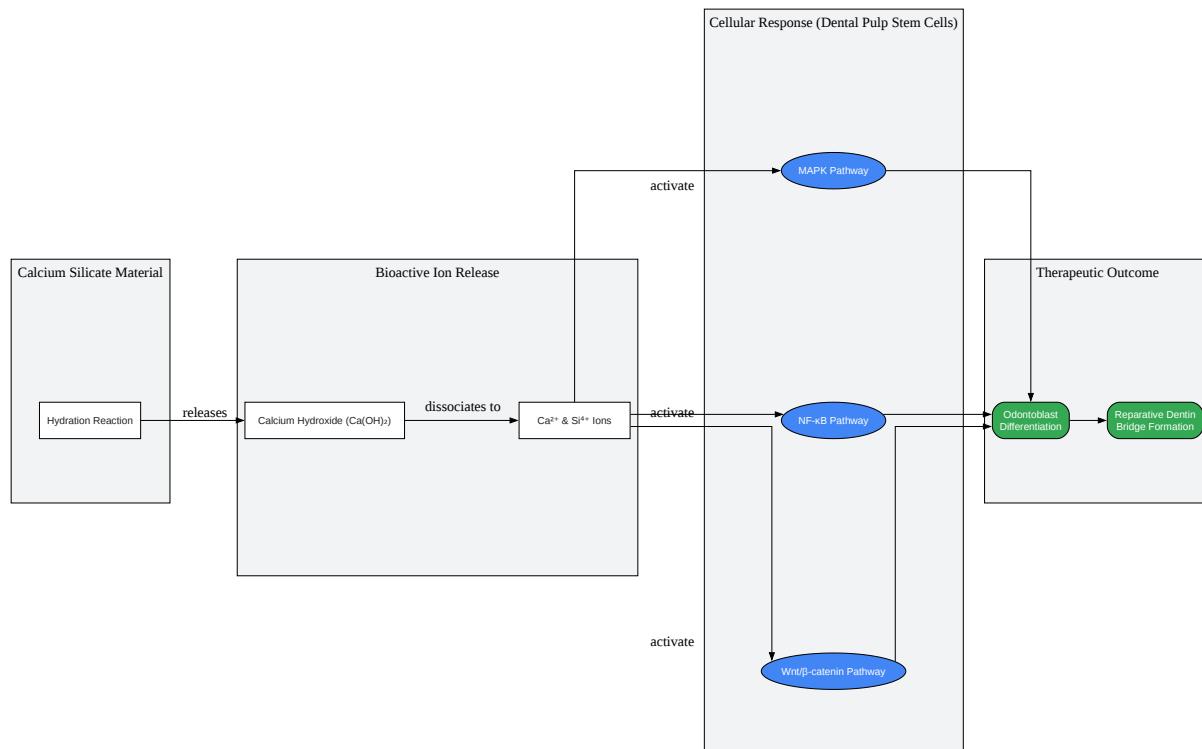
Source: Compiled from various in-vitro studies and manufacturer data.^{[5][6]}

Biodentine's faster setting time is a notable clinical advantage, potentially allowing for the placement of a final restoration in the same visit, which can reduce chair time and overall procedural cost.^[7] In contrast, the long setting time of MTA often necessitates a two-visit procedure.^[1]

Detailed Experimental Protocols

The data presented in this guide are derived from rigorous clinical investigations. Below are summaries of typical experimental protocols employed in these studies.

Protocol 1: Randomized Clinical Trial of Direct Pulp Capping Agents

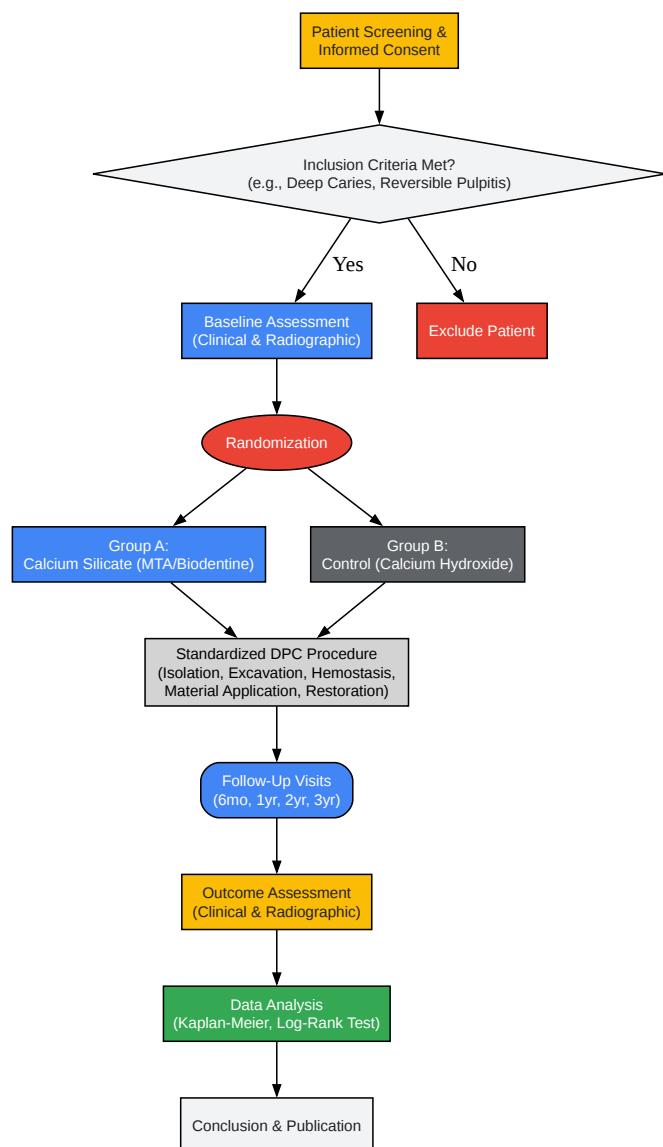

- Patient Selection: Adult patients (e.g., 18-55 years) with permanent molars presenting with deep carious lesions but without signs or symptoms of irreversible pulpitis are recruited.^[8]
- Inclusion Criteria: Teeth must show a positive response to pulp vitality tests and have no periapical pathology visible on preoperative radiographs.
- Procedure:
 - Anesthesia and Isolation: Local anesthesia is administered, and the tooth is isolated using a rubber dam to ensure an aseptic operating field.
 - Caries Excavation: Carious dentin is removed using sterile burs until hard dentin is reached. The final excavation near the pulp is done with a sterile slow-speed round bur or spoon excavator.
 - Pulp Exposure and Hemostasis: If a pulp exposure occurs, hemostasis is achieved by applying a cotton pellet soaked in a disinfectant like sodium hypochlorite (e.g., 1% to 3%) for several minutes.
 - Randomization and Material Application: Patients are randomly assigned to a treatment group (e.g., MTA, Biodentine, or Calcium Hydroxide). The assigned material is mixed according to the manufacturer's instructions and placed directly over the exposure site in a thickness of approximately 1.5-2 mm.

- Restoration: A temporary restoration (e.g., glass ionomer cement) is often placed over the capping material.[\[8\]](#) In the case of faster-setting materials like Biodentine, a permanent composite restoration may be placed in the same visit. For MTA, a permanent restoration is typically placed in a subsequent visit.[\[1\]](#)
- Follow-up and Evaluation:
 - Clinical Assessment: Patients are recalled at regular intervals (e.g., 6 months, 1 year, 2 years, 3 years). Assessments include evaluation for spontaneous pain, tenderness to percussion, and response to pulp vitality (sensitivity) tests.
 - Radiographic Assessment: Periapical radiographs are taken at follow-up appointments to assess for signs of periapical pathology, internal resorption, and the formation of a hard tissue (dentin) bridge.
- Outcome Definition: Success is defined as the tooth remaining asymptomatic, responding positively to vitality testing, and showing no new or enlarging periapical radiolucencies on radiographs.[\[8\]](#)

Biological Mechanism of Action

Calcium silicate cements exert their therapeutic effects by creating a bioactive and alkaline environment that promotes pulp cell survival and stimulates reparative dentin formation. When in contact with tissue fluids, these materials hydrate to release calcium hydroxide, leading to a high pH. This alkaline environment is antibacterial and stimulates signaling pathways within the dental pulp stem cells, leading to their differentiation into odontoblast-like cells, which are responsible for laying down a new layer of protective dentin.

Several key signaling pathways are implicated in this process:



[Click to download full resolution via product page](#)

Signaling cascade initiated by calcium silicate cements.

Experimental Workflow Visualization

The process of evaluating and comparing vital pulp therapy materials in a clinical setting follows a structured workflow, from patient screening to long-term data analysis. This ensures that the results are reliable and comparable across different studies.

[Click to download full resolution via product page](#)

Typical workflow for a randomized controlled trial.

Conclusion

The evidence strongly indicates that calcium silicate cements, such as MTA and Biodentine, represent a significant advancement over traditional calcium hydroxide for vital pulp therapy in permanent teeth. Their superior long-term clinical success rates, driven by enhanced biocompatibility and sealing ability, translate into greater cost-effectiveness over the lifetime of a tooth. While the initial material cost is higher, the reduction in failures and subsequent complex retreatments makes them an economically sound choice from a healthcare payer's perspective. Biodentine offers additional handling advantages, such as a faster setting time,

which can improve clinical efficiency. For researchers and developers, the focus continues to be on refining these materials to further enhance their biological interaction with pulp tissue and optimize their handling characteristics and cost-efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison between biobond and light-cured mineral trioxide aggregate as an indirect pulp capping agent – A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. theprofesional.com [theprofesional.com]
- 5. MTA versus Biodentine: Review of Literature with a Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodentine VS MTA: A comparative analysis - Int J Oral Health Dent [ijohd.org]
- 7. Vital Pulp Therapy an Insight Over the Available Literature and Future Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Clinical and Radiographic Success between MTA and Biodentine in Pulpotomy of Primary Mandibular Second Molars with Irreversible Pulpitis: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cost-Effectiveness of Calcium Silicate Cements in Vital Pulp Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14113047#cost-effectiveness-analysis-of-calcium-silicate-in-dental-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com